N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide
CAS No.: 59025-42-2
Cat. No.: VC5487184
Molecular Formula: C11H16N4O
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59025-42-2 |
|---|---|
| Molecular Formula | C11H16N4O |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | N'-hydroxy-2-piperidin-1-ylpyridine-3-carboximidamide |
| Standard InChI | InChI=1S/C11H16N4O/c12-10(14-16)9-5-4-6-13-11(9)15-7-2-1-3-8-15/h4-6,16H,1-3,7-8H2,(H2,12,14) |
| Standard InChI Key | JZHHKLUPBPYXRR-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=C(C=CC=N2)C(=NO)N |
| Canonical SMILES | C1CCN(CC1)C2=C(C=CC=N2)C(=NO)N |
Introduction
N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article aims to provide a comprehensive overview of its chemical properties, synthesis, and potential applications based on available research findings.
Synthesis
The synthesis of N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide typically involves the reaction of a pyridine derivative with a piperidine compound under controlled conditions. The exact synthesis pathway may vary, but it often involves the use of hydroxylamine or similar reagents to introduce the hydroxyl group on the carboximidamide moiety. Common solvents include methanol or ethanol, with the reaction often conducted in the presence of a base to facilitate the reaction.
Medicinal Chemistry
This compound is of interest in medicinal chemistry due to its potential biological activities. The presence of a hydroxyl group and a piperidine ring can facilitate interactions with biological targets, such as enzymes or receptors, which may lead to therapeutic effects. The carboximidamide functional group is also known for its role in various biological pathways, making it a promising scaffold for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume